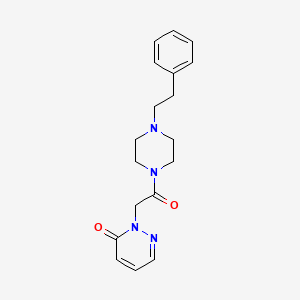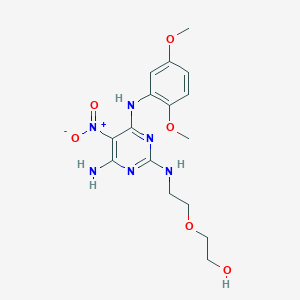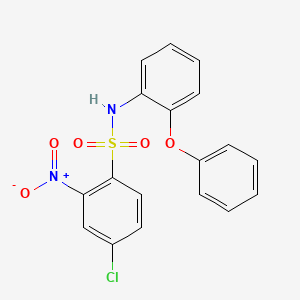![molecular formula C11H17ClN2O2 B2611329 Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride CAS No. 934634-53-4](/img/structure/B2611329.png)
Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride” is a chemical compound with the CAS Number: 934634-53-4 . It has a molecular weight of 244.72 and a molecular formula of C11H17ClN2O2 .
Molecular Structure Analysis
The InChI code for “Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride” is 1S/C11H16N2O2.ClH/c1-9(12)7-13-11(14)15-8-10-5-3-2-4-6-10;/h2-6,9H,7-8,12H2,1H3,(H,13,14);1H/t9-;/m1./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure .
Physical And Chemical Properties Analysis
“Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride” is a powder . Its storage temperature is 4 degrees Celsius . The boiling point is not specified .
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile and Antitumor Activity The pharmacological profile of Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride, as part of a class of compounds known as histone deacetylase inhibitors, has been explored for its antitumor activities. A study on MS-275, a compound with a similar functional group, highlighted its potential in treating refractory solid tumors and lymphomas. The study found that MS-275 is well-tolerated in patients, with doses leading to biologically relevant plasma concentrations and antitumor activity, indicating the potential therapeutic applications of similar carbamate compounds in oncology (Gore et al., 2008).
Drug Metabolism and Pharmacokinetics Investigations into the metabolism and excretion of compounds structurally related to Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride reveal insights into their pharmacokinetic profiles. For example, a study on the metabolism of 3-phenylpropyl carbamate in humans utilized an ion cluster technique to identify urinary metabolites, showcasing the methodologies used to understand the metabolic pathways of carbamates, which could be relevant for the metabolism of Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride (Horie & Bara, 1978).
Toxicological Studies Carbamates, including those structurally related to Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride, have been the subject of toxicological studies to understand their effects on human health. For instance, research on carbamates' potential to cause polyneuropathy after severe poisoning indicates the importance of understanding the toxicological profiles of such compounds (Lotti & Moretto, 2006).
Clinical Development of Neuromodulators The development and characterization of neuromodulators for treating neurological conditions provide a framework for researching Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride. A study on RWJ-333369, sharing a similar functional group, detailed the absorption, metabolism, and excretion in humans, highlighting the importance of such studies in developing new therapeutics (Mannens et al., 2007).
Safety and Hazards
Eigenschaften
IUPAC Name |
benzyl N-[(2R)-2-aminopropyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-9(12)7-13-11(14)15-8-10-5-3-2-4-6-10;/h2-6,9H,7-8,12H2,1H3,(H,13,14);1H/t9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMPQSQLDKMQRB-SBSPUUFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OCC1=CC=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CNC(=O)OCC1=CC=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl N-[(2R)-2-aminopropyl]carbamate hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-fluorophenyl)-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide](/img/structure/B2611246.png)
![1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[4-(methylsulfanyl)benzyl]piperidine-4-carboxamide](/img/structure/B2611248.png)
![2-[1-(Dimethylamino)-3-(2-methoxyanilino)-2-propenylidene]malononitrile](/img/structure/B2611249.png)

![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2611253.png)

![N'-[imino(3-pyridinyl)methyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide](/img/structure/B2611257.png)






![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2611268.png)